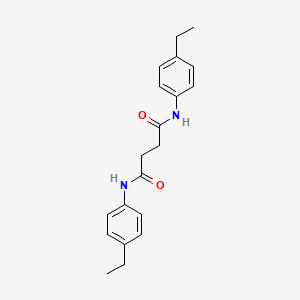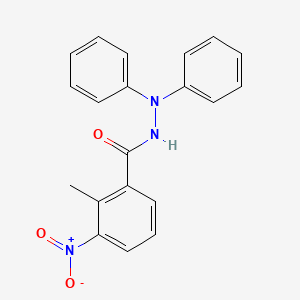
N'-(2-methylbenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylbenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide, also known as MBH, is a chemical compound that has been widely studied for its potential applications in various fields. This compound has been found to exhibit a range of interesting properties, including anti-inflammatory, anti-cancer, and anti-bacterial activities. In
Mécanisme D'action
The mechanism of action of N'-(2-methylbenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is not yet fully understood. However, studies have suggested that N'-(2-methylbenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide may exert its anti-cancer and anti-inflammatory activities by inhibiting the activity of certain enzymes and signaling pathways involved in these processes. For example, N'-(2-methylbenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation and cancer. N'-(2-methylbenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), a signaling pathway involved in inflammation and cancer.
Biochemical and Physiological Effects:
N'-(2-methylbenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that N'-(2-methylbenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide can induce apoptosis, or programmed cell death, in cancer cells. N'-(2-methylbenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has also been found to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as an anti-metastatic agent. In addition, N'-(2-methylbenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been found to exhibit antioxidant activity, which may contribute to its anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(2-methylbenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. In addition, N'-(2-methylbenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been found to exhibit low toxicity in vitro, making it a potentially safe compound for use in animal studies. However, there are also limitations to the use of N'-(2-methylbenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide in lab experiments. For example, the mechanism of action of N'-(2-methylbenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is not yet fully understood, which may limit its potential applications. In addition, the low solubility of N'-(2-methylbenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide in water may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of N'-(2-methylbenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide. One area of research could focus on the optimization of the synthesis method for N'-(2-methylbenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide, with the goal of increasing the yield and purity of the compound. Another area of research could focus on the development of new derivatives of N'-(2-methylbenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide with improved properties, such as increased solubility or potency. In addition, further studies are needed to fully understand the mechanism of action of N'-(2-methylbenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide and its potential applications in various fields, including the pharmaceutical industry and biotechnology.
Méthodes De Synthèse
The synthesis of N'-(2-methylbenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide involves the condensation of 2-methylbenzaldehyde and 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide in the presence of a suitable catalyst. This reaction can be carried out using various methods, including refluxing in ethanol, microwave irradiation, and ultrasound-assisted synthesis. The yield of N'-(2-methylbenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide obtained through these methods varies, with the highest yield observed in the ultrasound-assisted synthesis method.
Applications De Recherche Scientifique
N'-(2-methylbenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, N'-(2-methylbenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been found to exhibit anti-inflammatory and anti-cancer activities. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer. In addition, N'-(2-methylbenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been found to exhibit anti-bacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propriétés
IUPAC Name |
N-[(E)-(2-methylphenyl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-12-6-2-3-7-13(12)10-18-19-17(20)16-11-21-14-8-4-5-9-15(14)22-16/h2-10,16H,11H2,1H3,(H,19,20)/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMAOMQUAIPBIT-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=NNC(=O)C2COC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=N/NC(=O)C2COC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(2-methylphenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-methylphenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5717486.png)





![N-benzyl-5-[(2,2,2-trifluoroethoxy)methyl]-2-furamide](/img/structure/B5717536.png)

![methyl 3-{[3-(4-nitrophenyl)acryloyl]amino}-2-thiophenecarboxylate](/img/structure/B5717542.png)
![1-[(5-chloro-2-thienyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B5717544.png)

![{2-[(2-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5717558.png)
